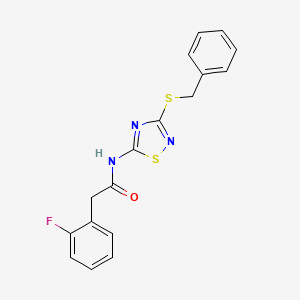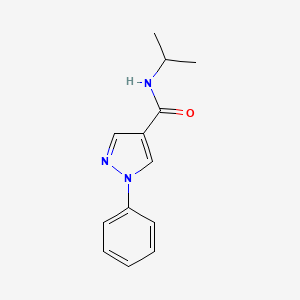
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system.
Scientific Research Applications
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide, an enzyme that breaks down endocannabinoids. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and appetite. Modulating this system through the inhibition of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been shown to have potential therapeutic benefits in various conditions, including pain, anxiety, and inflammation.
Mechanism of Action
The mechanism of action of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide involves the inhibition of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide is responsible for breaking down endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. By inhibiting 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide, 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide increases the levels of endocannabinoids, leading to modulation of the endocannabinoid system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide have been extensively studied. Inhibition of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide by 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes such as pain sensation, mood, and appetite. Additionally, 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been shown to have anti-inflammatory effects and can reduce neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its selectivity for 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. This compound has been shown to be highly selective for 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide and does not interact with other enzymes or receptors. Additionally, 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its potential for off-target effects. While this compound is highly selective for 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide, it may interact with other enzymes or receptors at high concentrations. Additionally, the use of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments may be limited by its cost and availability.
Future Directions
There are several future directions for the study of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. One potential direction is the investigation of its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. Additionally, further studies are needed to understand the long-term effects of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide on the endocannabinoid system and other physiological processes. Finally, the development of more selective and potent 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide inhibitors may lead to improved therapeutic outcomes and fewer off-target effects.
Synthesis Methods
The synthesis of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to form the amide product. The resulting amide is then purified through recrystallization to obtain 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide.
properties
IUPAC Name |
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-8-14-16(9-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOREHMLCBMFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-propan-2-ylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
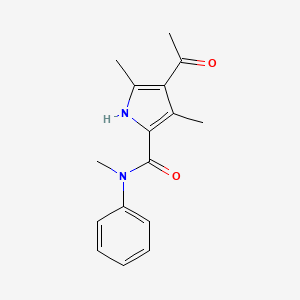
![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)
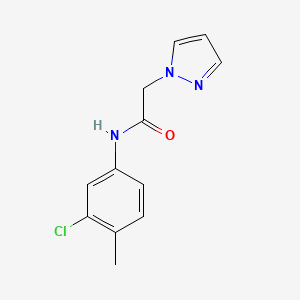
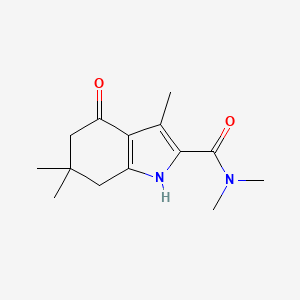
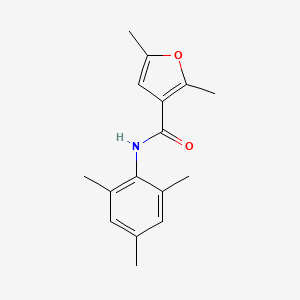
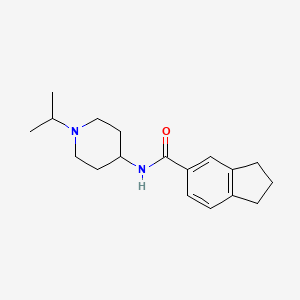
![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)
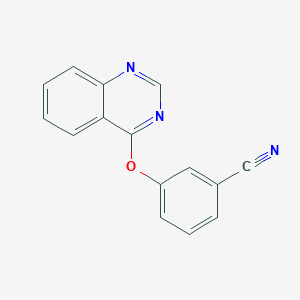
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
